5-Diazosalicylic acid
Overview
Description
5-Diazosalicylic acid (5-DSA) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of salicylic acid and contains a diazo group (-N=N-) attached to the 5-position of the salicylic acid ring. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of 5-Diazosalicylic acid is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical And Physiological Effects
Studies have shown that 5-Diazosalicylic acid has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties and may help protect against oxidative stress. In addition, it has been shown to have antimicrobial and antifungal properties.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Diazosalicylic acid in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 5-Diazosalicylic acid. In medicine, it may be studied further for its potential use as an anti-inflammatory and analgesic agent. It may also be investigated for its potential use in cancer diagnosis and treatment. In agriculture, it may be studied further for its potential use as a plant growth regulator. In environmental science, it may be studied further for its potential use in the removal of heavy metals from contaminated soil and water.
Synthesis Methods
The synthesis of 5-Diazosalicylic acid can be achieved through various methods, including the reaction of salicylic acid with diazotizing agents such as sodium nitrite and hydrochloric acid. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
5-Diazosalicylic acid has been studied extensively for its potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a diagnostic tool in cancer research. In agriculture, it has been studied for its potential use as a plant growth regulator. In environmental science, it has been studied for its ability to remove heavy metals from contaminated soil and water.
properties
IUPAC Name |
2-carboxy-4-diazoniophenolate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-9-4-1-2-6(10)5(3-4)7(11)12/h1-3H,(H-,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRRSPJGXCHDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+]#N)C(=O)O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923630 | |
Record name | 5-Diazonio-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Diazosalicylic acid | |
CAS RN |
121-13-1 | |
Record name | 5-Diazosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Diazonio-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-diazosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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